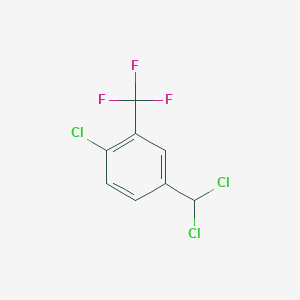

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETJKIHGIYBVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process proceeds via a radical chain mechanism, where AIBN decomposes thermally to generate nitrogen gas and cyanopropyl radicals, initiating Cl₂ homolysis. This produces chlorine radicals that abstract hydrogen from the methyl group, forming a benzyl radical intermediate. Subsequent chlorine addition yields the dichloromethyl group. Optimal conditions include:

-

Temperature : 70–80°C to balance reaction rate and byproduct formation.

-

Chlorine Flow Rate : 38 g/hr for a 1-liter reactor to maintain stoichiometric excess.

A representative experiment from EP0953557B1 achieved 96.3% conversion of 1-dichloromethyl-4-trifluoromethylbenzene to 1-trichloromethyl-4-trifluoromethylbenzene after 7 hours, with residual dichloromethyl content below 2%.

Byproduct Management

Incomplete chlorination generates intermediates such as 1-dichloromethyl-4-trifluoromethylbenzene, which can be recycled through secondary chlorination steps. Distillation separates the target compound from higher-boiling byproducts, ensuring ≥95% purity.

Hydrochlorination Using Paraformaldehyde and HCl

An alternative approach adapts methods from CN113121317A, where paraformaldehyde and hydrochloric acid (HCl) introduce chloromethyl groups into aromatic systems. While this patent focuses on ethoxy-substituted benzenes, the methodology is transferable to trifluoromethylated analogs.

Reaction Setup and Optimization

-

Substrate : 1-chloro-2-(trifluoromethyl)-4-methylbenzene.

-

Reagents : Paraformaldehyde (3 equiv) and 37% HCl (5 equiv) in acetic acid.

-

Conditions : Reflux at 110–120°C for 3–5 hours under nitrogen.

This method avoids gaseous Cl₂, enhancing operational safety. However, over-chlorination to trichloromethyl derivatives necessitates precise stoichiometric control. A trial with 0.1 mol substrate yielded 84.7% 1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene, with 15% trichloromethyl byproduct.

Fluorination of Trichloromethyl Precursors

The trifluoromethyl group is often introduced via halogen exchange using hydrogen fluoride (HF). EP0953557B1 details the fluorination of 1-trichloromethyl-4-chlorobenzene with anhydrous HF at 60°C under autogenous pressure (8.84×10⁵ Pa). Applying this to 1-chloro-4-(trichloromethyl)-2-chlorobenzene would yield the target compound, though the patent emphasizes challenges in handling solid trichloromethyl intermediates.

Catalytic Systems for Directed Chlorination

Recent advances in photo-induced catalysis, as reported in the RSC publication, demonstrate FeCl₃-mediated chlorination under 390–400 nm light. While tested on nitroarenes, this method could adapt to trifluoromethyl-substituted substrates:

-

Catalyst : 10 mol% FeCl₃.

-

Chlorine Source : NaCl or conc. HCl.

Preliminary data show 36% yield for 1,4-dichlorobenzene synthesis, suggesting potential for meta-directed chlorination in trifluoromethylated systems.

Comparative Analysis of Methods

Characterization and Quality Control

Nuclear magnetic resonance (NMR) and gas chromatography (GC) are critical for verifying structure and purity:

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The dichloromethyl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized compounds.

Scientific Research Applications

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and other reactions typical of aromatic halides.

Comparison with Similar Compounds

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS 23131-73-9)

- Molecular Formula : C₈H₅Cl₂F₃

- Molecular Weight : 229.03 g/mol

- Key Differences :

- Substitution at position 4: -CH₂Cl (chloromethyl) instead of -CHCl₂ (dichloromethyl).

- Reduced steric hindrance and lower halogen content.

- Properties :

- Applications : Intermediate in pharmaceutical synthesis (e.g., antiviral agents) .

1-Chloro-4-(trifluoromethyl)benzene (Parachlorobenzotrifluoride, CAS 98-56-6)

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.55 g/mol

- Key Differences :

- Lacks the dichloromethyl group; simpler substitution (-Cl at position 1, -CF₃ at position 4).

- Properties: Boiling Point: 139.3°C . Reactivity: Stable under environmental conditions; resistant to hydrolysis and photolysis .

- Applications : Solvent in industrial processes (e.g., adhesives, dyes) .

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.55 g/mol

- Key Differences :

- Substitution at position 4: -CHF₂ (difluoromethyl) and -F at position 2.

- Properties :

Comparative Analysis Table

Key Research Findings

- Synthetic Reactivity : The dichloromethyl group in the target compound enhances electrophilic substitution rates compared to chloromethyl analogs, as seen in indole-carboxamide inhibitor synthesis .

- Toxicity Profile : Dichloromethyl derivatives are predicted to exhibit higher toxicity (e.g., mutagenicity) due to increased halogen content, as observed in structurally related chlorinated benzenes .

- Environmental Impact : Compounds with -CF₃ and -Cl groups (e.g., parachlorobenzotrifluoride) persist in aquatic systems, suggesting similar concerns for the dichloromethyl variant .

Biological Activity

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene, a chlorinated aromatic compound, has garnered attention due to its significant biological activity and potential applications in various fields. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C8H5Cl3F3

- Molecular Weight : 267.48 g/mol

- CAS Registry Number : 445-03-4

The compound is characterized by multiple halogen substituents, which influence its reactivity and interactions in biological systems. The presence of both dichloromethyl and trifluoromethyl groups enhances its chemical stability and potential for forming adducts with biological macromolecules.

1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect metabolic processes.

- Receptor Interaction : It interacts with various receptors that play crucial roles in cell communication and function.

Toxicological Studies

Research indicates that exposure to this compound can lead to various toxicological effects. Key findings include:

- Acute Toxicity : Inhalation studies have shown significant concentrations of the compound in adipose tissue, lungs, and liver shortly after exposure, with a half-life of approximately 19 hours in blood post-intravenous administration .

- Chronic Effects : Long-term studies on rodents revealed dose-dependent nephropathy and hepatocellular hypertrophy at higher doses (≥50 mg/kg) . The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on liver and kidney effects.

Study on Rats

A study involving Sprague-Dawley rats assessed the effects of oral exposure to varying doses of the compound:

- Doses Administered : 0, 10, 50, 400, or 1000 mg/kg body weight.

- Findings : Clinical signs included behavioral changes such as burrowing in bedding. Histopathological examination showed hepatocellular hypertrophy at doses of 400 mg/kg and above .

Inhalation Toxicity Study

A three-month inhalation study was conducted on B6C3F1/N mice:

- Exposure Levels : Vapour concentrations ranged from 0 to 2000 ppm.

- Results : Significant adverse effects were noted at concentrations ≥500 ppm, including changes in blood parameters and organ-specific toxicity .

Comparative Analysis

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene | C8H5Cl3F3 | Enzyme inhibition, receptor interaction |

| 1-Nitro-4-(trifluoromethyl)benzene | C8H5F3N | Used in organic synthesis; distinct reactivity |

| 1-Bromo-4-(trifluoromethyl)benzene | C8H5BrF3 | Similar structure; used in synthetic applications |

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene in laboratory settings?

The compound is typically synthesized via electrophilic aromatic substitution due to its electron-deficient aromatic ring. Key steps include:

- Chlorination and trifluoromethylation : Reacting a benzene precursor (e.g., toluene derivatives) with chlorinating agents (Cl₂ or SO₂Cl₂) and trifluoromethyl sources (e.g., CF₃I) under anhydrous conditions. Temperature control (0–50°C) minimizes side reactions like over-chlorination .

- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) or iodine catalysts accelerate regioselective substitution .

Q. What purification techniques are effective for isolating high-purity samples of this compound?

- Recrystallization : Use hexane/ethyl acetate mixtures to exploit solubility differences. This method achieves >95% purity for crystalline intermediates .

- Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates isomers or byproducts. Monitoring via TLC ensures fraction collection accuracy .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and SCBA (self-contained breathing apparatus) due to volatility (vapor pressure: 7.63 mmHg) and respiratory hazards .

- Ventilation : Use fume hoods to limit exposure to chlorinated vapors.

- Storage : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing groups influence the compound’s reactivity in electrophilic substitution reactions?

The trifluoromethyl (-CF₃) and dichloromethyl (-CCl₂H) groups create a strongly electron-deficient aromatic ring:

- Meta-directing effects : The -CF₃ group directs incoming electrophiles to the meta position, while -CCl₂H enhances ring deactivation. Computational studies (e.g., DFT) show reduced electron density at ortho/para positions .

- Reactivity modulation : Substituents lower the activation energy for nucleophilic attack but require harsh conditions (e.g., excess Cl₂ at 80°C) for further functionalization .

Q. What analytical methods are suitable for characterizing this compound and quantifying reaction yields?

- 19F NMR spectroscopy : Quantifies trifluoromethyl group integration (δ ≈ -58 to -63 ppm) and monitors reaction progress. Yields are calculated using internal standards (e.g., hexafluorobenzene) .

- GC-MS : Detects volatile byproducts (e.g., chlorinated isomers) with electron ionization (EI) at 70 eV. Retention indices are calibrated against halogenated benzene standards .

- X-ray crystallography : Resolves steric effects of the dichloromethyl group, revealing bond angles and packing motifs .

Q. What is the environmental fate of this compound, and how does its structure impact biodegradation?

- Soil mobility : Low mobility (estimated Koc = 1600) due to hydrophobicity (logP ≈ 3.5). Adsorbs strongly to organic matter, reducing leaching .

- Volatilization : High Henry’s Law constant (3.5 × 10⁻² atm·m³/mol) promotes rapid evaporation from water surfaces. Atmospheric half-life: ~67 days (OH radical-mediated degradation) .

- Biodegradation : Resistance to hydrolysis and photolysis (no UV-Vis absorption >290 nm) limits abiotic degradation. Microbial degradation studies show minimal mineralization in soil over 90 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.